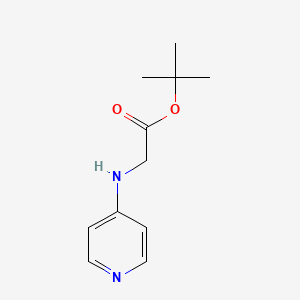

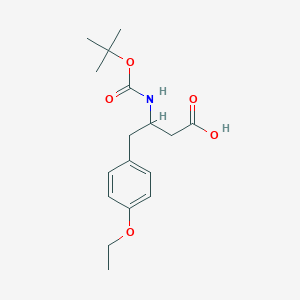

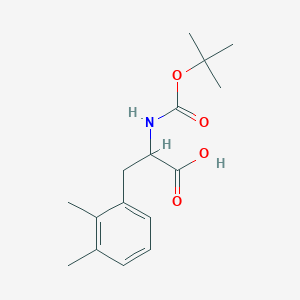

Pyridin-4-yl-glycine tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ピリジルグリシン tert-ブチルエステルは、ピリジン誘導体と呼ばれる有機化合物のクラスに属します。これは、ピリジン環がグリシン部分に結合し、さらに tert-ブチル基でエステル化されていることを特徴としています。

2. 製法

合成経路と反応条件: 4-ピリジルグリシン tert-ブチルエステルの合成は、通常、酸触媒の存在下でグリシンを tert-ブチルアルコールでエステル化する反応によって行われます。 一般的な方法の1つは、ジシクロヘキシルカルボジイミド(DCC)と4-ジメチルアミノピリジン(DMAP)を触媒として用いるシュテグリッヒエステル化です 。この反応は穏やかな条件下で行われ、苛酷な条件に敏感な基質に適しています。

工業的製法: 4-ピリジルグリシン tert-ブチルエステルを含む tert-ブチルエステルの工業的生産では、多くの場合、フローマイクロリアクターシステムが用いられます。 これらのシステムは、従来のバッチプロセスと比較して、効率、汎用性、持続可能性などの利点を提供します 。 金属フリー条件下で tert-ブチルエステルを合成するために、ベンジルシアニドの存在下で tert-ブチルヒドロペルオキシドを酸化剤として用いる方法も報告されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl-glycine tert-butyl ester typically involves the esterification of glycine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh conditions.

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported for the synthesis of tert-butyl esters under metal-free conditions .

化学反応の分析

反応の種類: 4-ピリジルグリシン tert-ブチルエステルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: tert-ブチル基は酸化されて tert-ブチルヒドロペルオキシドを形成することができます。

還元: ピリジン環は還元されてピペリジン誘導体を形成することができます。

置換: エステル基は、求核置換反応によって他の官能基と置換することができます。

一般的な試薬と条件:

酸化: tert-ブチルヒドロペルオキシドは、一般的に酸化剤として用いられます.

還元: パラジウム炭素(Pd/C)を触媒として用いる水素化反応は、ピリジン環を還元するのに典型的です。

置換: アミンやアルコールなどの求核剤は、塩基性条件下でエステル基を置換するために使用できます。

主要な生成物:

酸化: tert-ブチルヒドロペルオキシド。

還元: ピペリジン誘導体。

置換: さまざまな置換エステルとアミド。

科学的研究の応用

4-ピリジルグリシン tert-ブチルエステルは、科学研究においていくつかの用途があります。

化学: これは、より複雑な分子の合成における有機合成のビルディングブロックとして使用されます。

生物学: この化合物は、潜在的な薬物候補を含む生物学的に活性な分子の合成に使用できます。

医学: これは、特に中枢神経系を標的とする医薬品の合成における中間体として役立ちます。

工業: この化合物は、特殊化学品や材料の生産に使用されます。

作用機序

4-ピリジルグリシン tert-ブチルエステルの作用機序には、特定の分子標的との相互作用が含まれます。ピリジン環は、タンパク質中の芳香族残基とπ-π相互作用を行うことができますが、グリシン部分は、アミノ酸残基と水素結合を形成することができます。 これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物:

ピリジン-3-イルグリシン tert-ブチルエステル: 同じ構造ですが、ピリジン環が3位に結合しています。

ピロリジン誘導体: これらの化合物は、窒素複素環も含まれており、医薬品化学で用いられます.

ピラゾロ[3,4-b]ピリジン: 潜在的な生物医学的用途を持つ、別のヘテロ環化合物クラス.

独自性: 4-ピリジルグリシン tert-ブチルエステルは、その特定の置換パターンによりユニークであり、独特の化学的および生物学的特性を付与します。 tert-ブチルエステル基の存在は、その安定性と親油性を高め、有機合成および創薬におけるさまざまな用途に適しています。

類似化合物との比較

Pyridin-3-yl-glycine tert-butyl ester: Similar structure but with the pyridine ring attached at the 3-position.

Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.

Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential biomedical applications.

Uniqueness: Pyridin-4-yl-glycine tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and drug development.

特性

CAS番号 |

1430839-94-3 |

|---|---|

分子式 |

C11H16N2O2 |

分子量 |

208.26 g/mol |

IUPAC名 |

tert-butyl 2-(pyridin-4-ylamino)acetate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13) |

InChIキー |

FFTIYKJNIGHKBU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CNC1=CC=NC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B12283298.png)

![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)

![1-Iodo-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12283329.png)

![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)